molecular formula C22H17NO2S B2730763 Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate CAS No. 476284-84-1

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate

Cat. No.: B2730763
CAS No.: 476284-84-1
M. Wt: 359.44
InChI Key: ZCIDOVWHHWIBJR-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate typically involves the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate is unique due to its specific combination of benzothiazole and benzyl benzoate moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in medicinal chemistry and materials science .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a benzoate group. The structural formula can be represented as follows:

C19H17NO2S\text{C}_{19}\text{H}_{17}\text{N}\text{O}_2\text{S}

This compound is characterized by its potential interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in the benzothiazole class often exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For example, derivatives of benzothiazole have shown significant AChE inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer’s .
  • Anticancer Activity : Benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Some benzothiazole compounds exhibit bactericidal activity against strains of bacteria, including Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell wall integrity and inhibiting essential enzymes .

Pharmacological Activities

The pharmacological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits proliferation of cancer cells; induces apoptosis; affects cell cycle.
Neuroprotective Inhibits AChE, potentially beneficial for Alzheimer’s treatment.
Antimicrobial Active against Mycobacterium tuberculosis and other bacterial strains.
Anti-inflammatory Reduces inflammatory cytokine levels in various models.

Case Studies and Research Findings

  • Cancer Cell Proliferation : A study evaluated the effects of various benzothiazole derivatives on A431, A549, and H1299 cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations of 1 to 4 μM, with apoptosis-promoting effects confirmed through Western blot analysis .
  • Acetylcholinesterase Inhibition : Another investigation focused on the synthesis of 4-(benzo[d]thiazole-2-yl) phenols, which exhibited strong AChE inhibitory activity with an IC50 value as low as 2.7 µM . This suggests potential applications in treating cognitive decline associated with Alzheimer’s disease.
  • Bactericidal Activity : Research into the bactericidal properties of benzothiazole derivatives revealed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-benzylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2S/c24-22(25-15-21-23-19-8-4-5-9-20(19)26-21)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIDOVWHHWIBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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